molecular formula C12H10F2N2O3 B12354375 3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one

3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one

Cat. No.: B12354375
M. Wt: 268.22 g/mol
InChI Key: DAIQLWJZMUNIIC-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyridazinone ring substituted with difluoromethoxy and methoxy groups on the phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.

Chemical Reactions Analysis

3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, thereby reducing fibrosis .

Comparison with Similar Compounds

3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one can be compared with similar compounds such as:

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one

InChI

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,8,12H,1H3

InChI Key

DAIQLWJZMUNIIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC(=O)N=N2)OC(F)F

Origin of Product

United States

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